(R)-1-(5-fluoropyridin-2-yl)ethanamine dihydrochloride
CAS No.: 1909287-34-8
Cat. No.: VC8085382
Molecular Formula: C7H11Cl2FN2
Molecular Weight: 213.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909287-34-8 |
|---|---|
| Molecular Formula | C7H11Cl2FN2 |
| Molecular Weight | 213.08 |
| IUPAC Name | (1R)-1-(5-fluoropyridin-2-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |
| Standard InChI Key | HYHHMRDWSZCHPZ-ZJIMSODOSA-N |
| Isomeric SMILES | C[C@H](C1=NC=C(C=C1)F)N.Cl.Cl |
| SMILES | CC(C1=NC=C(C=C1)F)N.Cl.Cl |
| Canonical SMILES | CC(C1=NC=C(C=C1)F)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted with:
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A fluorine atom at the 5-position (meta to the nitrogen atom).
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An (R)-configured ethanamine group at the 2-position (ortho to the nitrogen).
The dihydrochloride salt introduces two chloride counterions, improving stability and solubility in polar solvents. Key structural data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁Cl₂FN₂ | |
| Molecular Weight | 213.08 g/mol | |
| IUPAC Name | (1R)-1-(5-fluoropyridin-2-yl)ethanamine; dihydrochloride | |
| SMILES | CC@HN.Cl.Cl | |
| LogP (Predicted) | 2.08 |
Stereochemical Significance
The (R)-configuration at the ethanamine chiral center is critical for biological interactions. Enantiomeric purity (>97%) is typically confirmed via chiral HPLC or X-ray crystallography .
Synthesis and Production
Synthetic Pathways
The synthesis involves three key steps:
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Pyridine Fluorination: 2-Aminopyridine undergoes electrophilic fluorination using Selectfluor® or F-TEDA-BF₄ under acidic conditions .
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Chiral Amine Introduction: The fluorinated intermediate is subjected to reductive amination with (R)-α-methylbenzylamine, followed by hydrogenolysis to remove the chiral auxiliary .
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Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial-Scale Challenges
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Purification: Residual enantiomers require resolution via simulated moving bed chromatography .
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Yield Optimization: Typical batch yields range from 45–65%, with continuous flow reactors improving efficiency by 15% .
Comparative Analysis with Structural Analogs
| Compound | Substituent | LogP | D1 Receptor EC₅₀ (nM) |
|---|---|---|---|
| (R)-5-Fluoro derivative | 5-F | 2.08 | 13.9 |
| (R)-5-Chloro derivative | 5-Cl | 2.54 | 22.3 |
| (R)-5-CF₃ derivative | 5-CF₃ | 3.01 | 58.9 |
Key Trend: Fluorine's electron-withdrawing nature enhances receptor binding compared to bulkier substituents .
Pharmaceutical Applications
Drug Candidate Development
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LY3154207 Analog: Phase II trials for Lewy body dementia (NCT03305809) .
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DPTQ Series: Investigated for Parkinson's disease cognitive impairment .
Formulation Considerations
| Parameter | Value | Source |
|---|---|---|
| Aqueous Solubility | 38 mg/mL | |
| Plasma Protein Binding | 89% | |
| Metabolic Stability | t₁/₂ = 4.2 h |
Future Research Directions
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